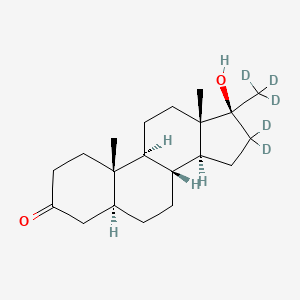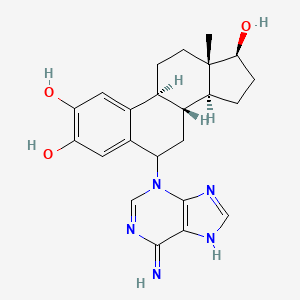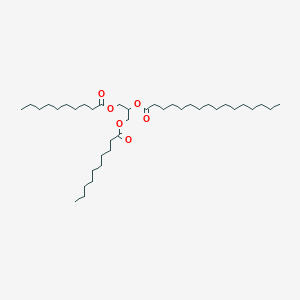
Mestanolone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mestanolone-d5 is a synthetic anabolic-androgenic steroid (AAS) and a deuterated form of mestanoloneThis compound is primarily used as a reference standard in pharmaceutical research and toxicology studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mestanolone-d5 involves the deuteration of mestanolone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates, deuteration, and purification. The final product is obtained in a highly pure form, suitable for use as a reference standard in various research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Mestanolone-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or hydrocarbons.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mestanolone-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of steroids.
Biology: Employed in studies investigating the metabolic pathways and biological effects of anabolic steroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of anabolic steroids in the human body.
Wirkmechanismus
Mestanolone-d5 exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism. These effects are achieved through the activation of specific molecular pathways, including the androgen receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Mestanolone-d5 is similar to other anabolic-androgenic steroids, such as:
Dihydrotestosterone (DHT): this compound is an orally active version of DHT, with similar androgenic and anabolic effects.
Methyl-DHT: Another synthetic derivative of DHT, known for its strong androgenic effects and moderate anabolic effects.
Uniqueness: this compound is unique due to its deuterated nature, which makes it a valuable reference standard in research. The incorporation of deuterium atoms enhances the stability and allows for precise analytical measurements .
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
InChI-Schlüssel |
WYZDXEKUWRCKOB-OOFBDQBOSA-N |
Isomerische SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)[2H] |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)


![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)

![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
